

An In-depth Technical Guide to the Physicochemical Properties of 4'-Chloropropiophenone

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Compound of Interest

Compound Name: 4'-Chloropropiophenone

Cat. No.: B124772

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This guide provides a comprehensive overview of the essential physicochemical properties of **4'-Chloropropiophenone**, tailored for researchers, scientists, and professionals in drug development. It delves into the compound's structural and analytical characteristics, offering practical insights and detailed methodologies for its synthesis, purification, and quantitative analysis.

Introduction: A Versatile Ketone in Synthetic Chemistry

4'-Chloropropiophenone, an aromatic ketone, is a pivotal intermediate in the synthesis of a variety of organic compounds.^[1] Its structure, featuring a chlorinated phenyl group, makes it a valuable building block in the pharmaceutical and specialty chemical industries.^[1] This guide will explore the fundamental properties that underpin its reactivity and utility in diverse synthetic applications.

Core Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of **4'-Chloropropiophenone** is paramount for its effective use in research and development. These properties dictate its behavior in different solvents and reaction conditions, influencing reaction kinetics, purification strategies, and formulation development.

Structural and General Properties

The structural and general properties of **4'-Chloropropiophenone** are summarized in the table below, providing a foundational understanding of this compound.

Property	Value	Source(s)
Chemical Name	1-(4-chlorophenyl)propan-1-one	[2]
Synonyms	p-Chloropropiophenone, 4-Chlorophenyl Ethyl Ketone	[2][3]
CAS Number	6285-05-8	[4]
Molecular Formula	C ₉ H ₉ ClO	[3][4]
Molecular Weight	168.62 g/mol	[3][4]
Appearance	White to off-white or pale yellow crystalline solid	[3][5][6]

Thermal and Physical Properties

The thermal and physical properties are critical for designing experimental setups, particularly for synthesis and purification processes.

Property	Value	Source(s)
Melting Point	35-37 °C	[3][5]
Boiling Point	95-97 °C at 1 mmHg; 125-126 °C at 13 mmHg	[3][7]
Density	1.151 g/cm ³	[3][5]
Refractive Index	1.5325-1.5345	[3][5]
Flash Point	>110 °C (>230 °F)	[3][7]

Solubility Profile

The solubility of **4'-Chloropropiophenone** is a key factor in selecting appropriate solvents for reactions, extractions, and recrystallization.

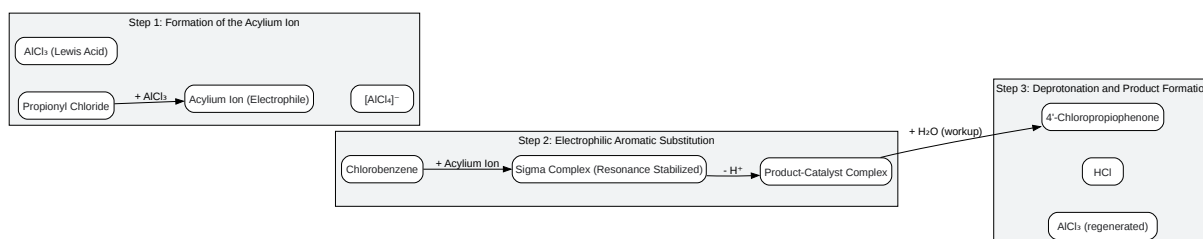
Solvent	Solubility	Source(s)
Water	Insoluble	[5][6]
Chloroform	Slightly soluble	[6]
Methanol	Slightly soluble	[6]
Organic Solvents (general)	Soluble in many common organic solvents	[8]

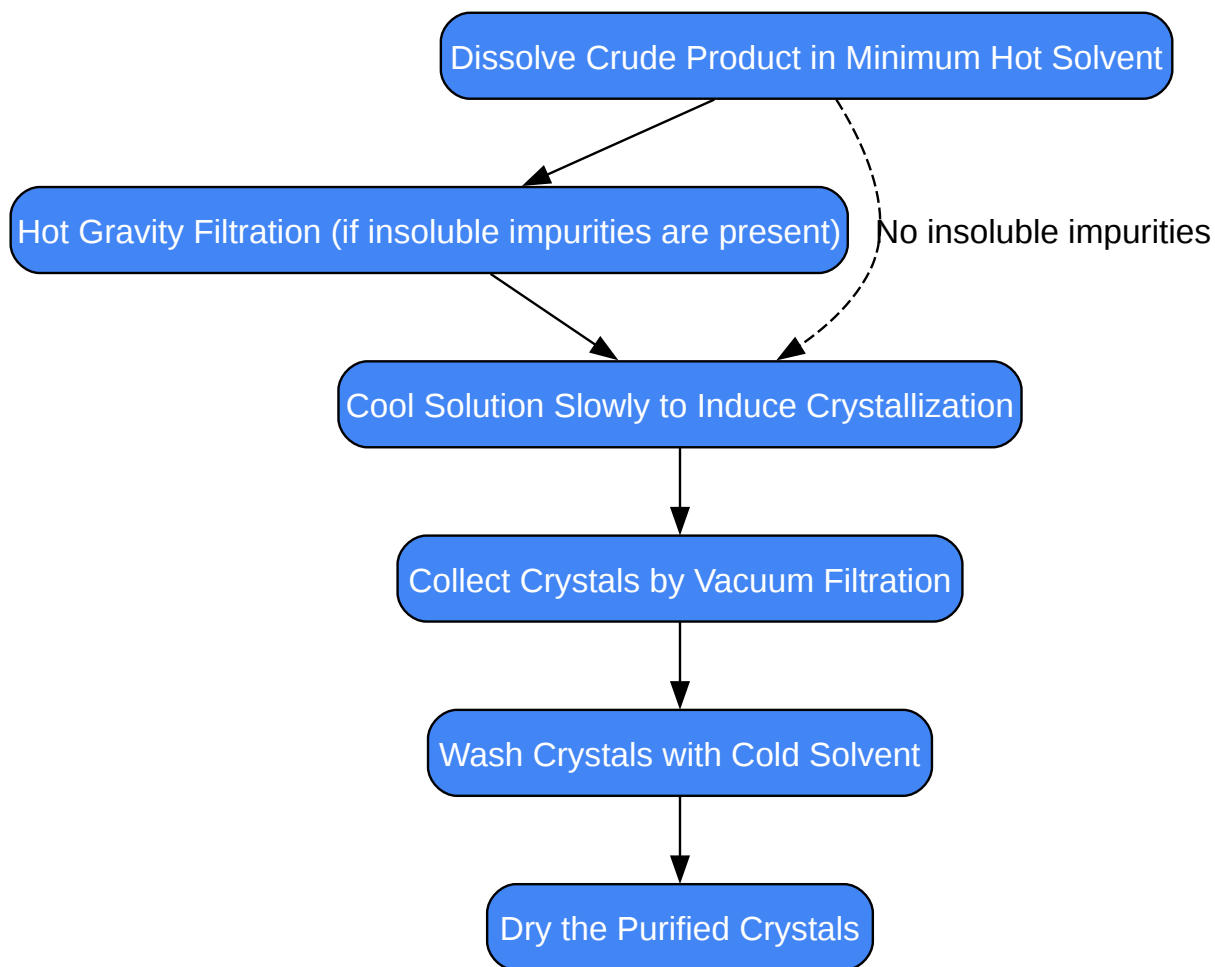
Synthesis of 4'-Chloropropiophenone: A Practical Approach

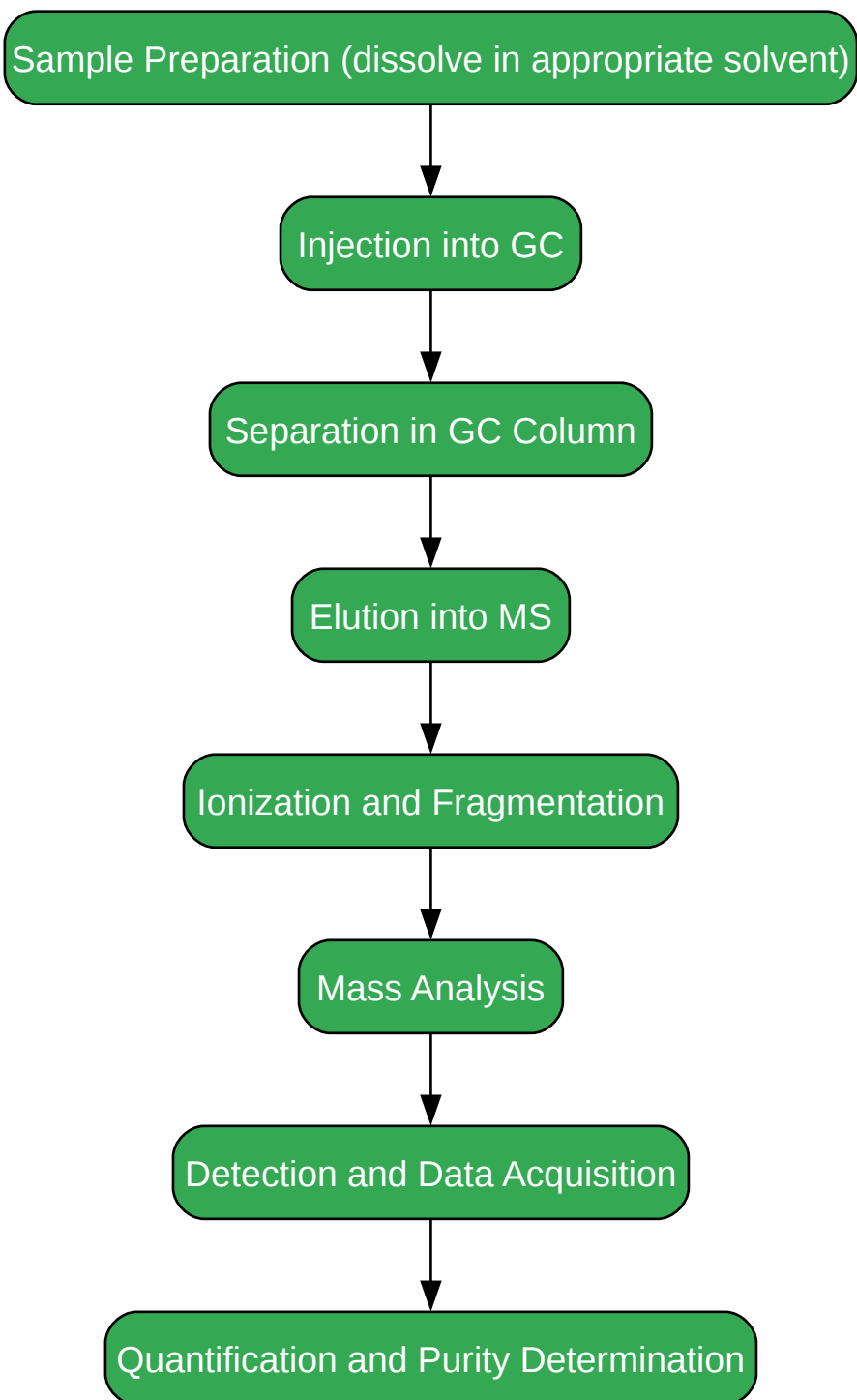
The most common and efficient method for synthesizing **4'-Chloropropiophenone** is through the Friedel-Crafts acylation of chlorobenzene with propionyl chloride, using a Lewis acid catalyst such as aluminum chloride.[9] This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis.

Reaction Mechanism: The Friedel-Crafts Acylation

The reaction proceeds through the formation of a highly reactive acylium ion, which then attacks the electron-rich chlorobenzene ring. The chloro group is an ortho-, para- director, leading to a mixture of isomers, with the para-substituted product being the major isomer due to reduced steric hindrance.







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